(4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone
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Overview
Description
(4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone is a complex organic compound that features both pyridine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as pyridin-2-ylpiperazine and quinolin-2-ylmethoxybenzene. These intermediates are then coupled under specific reaction conditions to form the final product.
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Step 1: Synthesis of Pyridin-2-ylpiperazine
Reagents: Pyridine, piperazine
Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a catalyst (e.g., palladium on carbon)
Reaction: Pyridine reacts with piperazine to form pyridin-2-ylpiperazine.
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Step 2: Synthesis of Quinolin-2-ylmethoxybenzene
Reagents: Quinoline, methoxybenzene
Conditions: Reflux in an appropriate solvent (e.g., toluene) with a catalyst (e.g., copper iodide)
Reaction: Quinoline reacts with methoxybenzene to form quinolin-2-ylmethoxybenzene.
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Step 3: Coupling Reaction
Reagents: Pyridin-2-ylpiperazine, quinolin-2-ylmethoxybenzene
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) with a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)
Reaction: The intermediates are coupled to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone.
Substitution: Substitution reactions can take place at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of alcohol derivatives from the methanone group.
Substitution: Formation of substituted pyridine or quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone
- (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanol
- (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone , often referred to in research as a derivative of quinoline and piperazine, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyridine moiety and a quinoline-derived methoxyphenyl group. Its structural complexity allows it to interact with multiple biological targets, which is critical for its pharmacological effects.
Anticancer Activity
Numerous studies have explored the anticancer properties of similar compounds, particularly those incorporating piperazine and quinoline structures. The following table summarizes key findings regarding the anticancer activity of related compounds:
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) | HL-60, Hep3B, H460 | 0.4 - 1.0 | Induces apoptosis, G2/M arrest |
2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | T-47D (breast cancer) | 2.73 ± 0.16 | VEGFR-2 inhibition |
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(2-oxo-1-phenyldihydroquinolin-4-yl)piperazin-1-yl)acetamide | T47D | Not specified | Induces apoptosis |
These studies indicate that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
The anticancer effects are attributed to several mechanisms:
- Microtubule Inhibition : Compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation.
- Apoptosis Induction : Many derivatives induce apoptosis by modulating pathways involving cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- VEGFR Inhibition : Some derivatives inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
Study on Anticancer Activity
A recent study focused on a series of piperazine derivatives demonstrated that modifications in the quinoline structure significantly enhanced anticancer activity. The compound with a fluorine substitution exhibited the highest potency against breast cancer cell lines, suggesting that further structural optimization could yield even more effective agents.
Corrosion Inhibition Study
Interestingly, another aspect of biological activity involves the compound's role as a corrosion inhibitor in mild steel under acidic conditions. The study reported an inhibition efficiency of 74.41%, indicating potential applications beyond medicinal chemistry into materials science .
Pharmacokinetic Profiles
In silico studies have predicted favorable pharmacokinetic properties for related compounds:
- Absorption : Good oral bioavailability.
- Distribution : Ability to cross biological membranes effectively.
- Metabolism : Predicted metabolic stability with minimal liver toxicity.
- Excretion : Renal excretion pathways are favorable for clearance.
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[4-(quinolin-2-ylmethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-26(30-17-15-29(16-18-30)25-7-3-4-14-27-25)21-9-12-23(13-10-21)32-19-22-11-8-20-5-1-2-6-24(20)28-22/h1-14H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWUUZNPPCHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.